1-(3-methylphenyl)-5-oxo-N-(5-{[(pyridin-3-yl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxamide
Description
1-(3-methylphenyl)-5-oxo-N-(5-{[(pyridin-3-yl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxamide is a synthetic small molecule featuring a pyrrolidine-3-carboxamide core linked to a 3-methylphenyl group at the 1-position and a substituted 1,3,4-thiadiazol-2-yl moiety at the amide nitrogen. The thiadiazole ring is further functionalized with a (pyridin-3-yl)methyl)sulfanyl group at the 5-position. Its design aligns with trends in medicinal chemistry where thiadiazole and pyrrolidine scaffolds are exploited for their metabolic stability and binding versatility .
Properties
IUPAC Name |
1-(3-methylphenyl)-5-oxo-N-[5-(pyridin-3-ylmethylsulfanyl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O2S2/c1-13-4-2-6-16(8-13)25-11-15(9-17(25)26)18(27)22-19-23-24-20(29-19)28-12-14-5-3-7-21-10-14/h2-8,10,15H,9,11-12H2,1H3,(H,22,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPJCQYLUHWLIQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2CC(CC2=O)C(=O)NC3=NN=C(S3)SCC4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(3-methylphenyl)-5-oxo-N-(5-{[(pyridin-3-yl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxamide is a synthetic derivative belonging to the class of thiadiazole compounds. Thiadiazoles are known for their diverse biological activities, including antimicrobial, anticancer, and anticonvulsant properties. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, efficacy against various biological targets, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure comprising multiple functional groups:
- Thiadiazole ring : This five-membered ring is critical for the biological activity of the compound.
- Pyrrolidine moiety : Known for its presence in various bioactive molecules, it may influence the compound's interaction with biological targets.
- Pyridine group : This aromatic ring can enhance the compound's lipophilicity and biological interaction.
Molecular Formula
The molecular formula for this compound is with a molecular weight of approximately 371.43 g/mol.
Research indicates that thiadiazole derivatives often exert their biological effects through several mechanisms:
- Enzyme Inhibition : Many thiadiazole compounds inhibit key enzymes involved in cellular processes such as DNA replication and protein synthesis. This inhibition can lead to apoptosis in cancer cells.
- Receptor Modulation : The compound may interact with specific receptors that regulate cell growth and survival pathways.
- Antioxidant Activity : Some derivatives have shown potential in scavenging free radicals, thereby protecting cells from oxidative stress.
Anticancer Activity
Numerous studies have highlighted the anticancer properties of thiadiazole derivatives:
- Cytotoxicity : The compound has been evaluated against various cancer cell lines, including lung (A549), skin (SK-MEL-2), and colon (HCT15) cancers. Results show significant growth inhibition with IC50 values ranging from 4.27 µg/mL to higher concentrations depending on the specific cell line tested .
Antimicrobial Activity
Thiadiazole derivatives are also recognized for their antimicrobial properties:
- Studies have demonstrated that these compounds can inhibit bacterial growth by interfering with cell wall synthesis or disrupting metabolic pathways essential for bacterial survival.
Anticonvulsant Effects
Some derivatives exhibit anticonvulsant activity, suggesting potential applications in treating epilepsy or other seizure disorders. The exact mechanism remains under investigation but may involve modulation of neurotransmitter systems.
Case Studies
- Study on Thiadiazole Derivatives : A comprehensive review analyzed various thiadiazole derivatives, confirming their broad-spectrum anticancer activity across multiple human cancer cell lines. The study emphasized structure-activity relationships that influence efficacy .
- Antimicrobial Evaluation : Another study focused on synthesizing new thiadiazole compounds and evaluating their antimicrobial efficacy against common pathogens, demonstrating promising results that warrant further exploration in clinical settings .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The compound’s structural analogs differ primarily in substituents on the phenyl ring, thiadiazole group, and pyrrolidine modifications. Key comparisons are outlined below:
Substituent Variations on the Aromatic Ring
- 1-(4-Fluorophenyl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide () : The 4-fluorophenyl group increases electronegativity, which may influence electronic interactions with target proteins. Fluorine’s small size minimizes steric hindrance .
- 1-(3-chloro-4-methylphenyl)-5-oxo-N-(1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxamide () : The 3-chloro-4-methylphenyl substituent combines chlorine’s electron-withdrawing effects with methyl’s lipophilicity, possibly altering binding affinity compared to the target’s 3-methylphenyl group .
Thiadiazole Ring Modifications
- Target Compound : The 5-[(pyridin-3-yl)methyl]sulfanyl group introduces a pyridine heterocycle, enabling hydrogen bonding or π-π stacking interactions. This substituent may improve water solubility relative to purely hydrophobic groups .
- 5-Oxo-1-phenyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxamide () : The trifluoromethyl group is highly electronegative and hydrophobic, likely enhancing metabolic stability but reducing solubility .
Molecular Weight and Physicochemical Properties
*LogP estimated using fragment-based methods.
The target compound’s higher molecular weight (425.5 g/mol) and pyridine-containing substituent may balance lipophilicity and solubility, contrasting with ’s trifluoromethyl group, which prioritizes stability over solubility .
Pharmacological Implications of Structural Differences
- Bioactivity Potential: While direct data for the target compound are unavailable, demonstrates that structural analogs of niclosamide (e.g., nitazoxanide) retain TMEM16A antagonism despite substituent changes. This suggests the target’s pyridine-thiadiazole system could mimic such bioactivity .
- Metabolic Stability : The (pyridin-3-yl)methyl)sulfanyl group may resist oxidative metabolism better than aliphatic chains (e.g., isopropyl in ), extending half-life .
- Solubility vs. Permeability : The target’s pyridine moiety could improve aqueous solubility compared to ’s trifluoromethyl group, though its 3-methylphenyl group may maintain sufficient lipophilicity for cellular uptake .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
